molecular formula C10H8Cl2O2 B13168219 4,6-Dichloro-7-hydroxy-3-methylindan-1-one

4,6-Dichloro-7-hydroxy-3-methylindan-1-one

Cat. No.: B13168219
M. Wt: 231.07 g/mol
InChI Key: XLNWOHSTQMVJCX-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.07 g/mol . This compound is characterized by its indanone structure, which includes two chlorine atoms and a hydroxyl group. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one. This reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the quality and consistency of the product. The use of automated systems also helps in minimizing human error and increasing production efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial settings .

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8Cl2O2/c1-4-2-7(13)9-8(4)5(11)3-6(12)10(9)14/h3-4,14H,2H2,1H3

InChI Key

XLNWOHSTQMVJCX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C(=CC(=C2O)Cl)Cl

Origin of Product

United States

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